molecular formula C19H18N4O3 B2783279 N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 2034301-45-4

N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No. B2783279
CAS RN: 2034301-45-4
M. Wt: 350.378
InChI Key: JGBIDAAGCDIXAE-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. It is a member of the imidazole family of compounds and has been studied for its potential applications in various fields, including medicine and agriculture. In

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cell growth, inflammation, and oxidative stress. The compound has been shown to inhibit the activity of various enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, the compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurology, the compound has been shown to reduce oxidative stress and inflammation, and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, the compound has been shown to have antimicrobial properties and has been studied for its potential to treat infections caused by bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide in lab experiments include its potential therapeutic properties, its ability to inhibit various cellular pathways, and its antimicrobial properties. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are many future directions for the study of N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide. Some potential areas of research include the development of new therapeutic applications for the compound, the optimization of the synthesis method to produce higher yields and purity, and the study of its potential toxicity and safety in vivo. Additionally, the compound could be studied for its potential to act as a lead compound for the development of new drugs with similar structures and potential therapeutic properties.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves a multi-step process that starts with the reaction of 2,6-dimethylphenylamine with 4-nitrobenzyl chloride to form N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)aniline. This intermediate is then reacted with imidazole-4-carboxylic acid to form the final product, N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide. The synthesis method has been optimized to produce high yields of the compound and has been used in various scientific studies.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and infectious diseases. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, the compound has been studied for its potential to act as a neuroprotective agent by reducing oxidative stress and inflammation. In infectious diseases, the compound has been shown to have antimicrobial properties and has been studied for its potential to treat infections caused by bacteria and fungi.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-4-3-5-14(2)18(13)21-19(24)17-11-22(12-20-17)10-15-6-8-16(9-7-15)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBIDAAGCDIXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

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